Febuxostat-acyl-β-D-glucuronide is a significant metabolite of febuxostat, a potent and selective xanthine oxidase inhibitor used primarily in the treatment of chronic hyperuricaemia associated with gout. This compound plays a crucial role in the pharmacokinetics of febuxostat, influencing its efficacy and safety profile. The glucuronidation process transforms febuxostat into its acyl-glucuronide form, enhancing its solubility and facilitating elimination from the body.
Febuxostat-acyl-β-D-glucuronide is classified as a phase II metabolite resulting from the conjugation of febuxostat with glucuronic acid. It is identified by the chemical formula and has been cataloged under various databases, including PubChem and DrugBank, where it is recognized for its relevance in drug metabolism and pharmacology .
The synthesis of febuxostat-acyl-β-D-glucuronide typically involves the glucuronidation of febuxostat. This reaction can be catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the hydroxyl or carboxylic acid groups of febuxostat. Specific conditions for this synthesis may vary, but generally include:
The molecular structure of febuxostat-acyl-β-D-glucuronide features a glucuronic acid moiety linked to the febuxostat backbone. The compound's three-dimensional conformation plays a vital role in its interaction with biological targets. Key structural data includes:
Febuxostat-acyl-β-D-glucuronide undergoes various chemical reactions primarily related to its metabolism and elimination:
The mechanism of action of febuxostat-acyl-β-D-glucuronide relates to its role as a metabolite affecting the pharmacodynamics of febuxostat. As a xanthine oxidase inhibitor, febuxostat reduces uric acid production by inhibiting the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. The acyl-glucuronide form may modulate the duration of action or side effects associated with febuxostat therapy by altering systemic exposure levels .
Febuxostat-acyl-β-D-glucuronide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess these properties during quality control processes .
Febuxostat-acyl-β-D-glucuronide serves several important functions in scientific research:
Febuxostat-acyl-β-D-glucuronide (Febuxostat-AG) is formed via direct conjugation of febuxostat with glucuronic acid, catalyzed by hepatic UDP-glucuronosyltransferases (UGTs). This reaction occurs through nucleophilic substitution (SN2 mechanism), where the carboxylic acid group of febuxostat attacks the anomeric carbon of UDP-α-D-glucuronic acid (UDPGA), yielding the β-configured glucuronide [1] [6]. UGT isoforms exhibit marked selectivity for febuxostat metabolism: UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are primary catalysts, with UGT1A9 showing the highest affinity (lowest Km) based on recombinant enzyme studies [3] [4]. Stereoselective catalysis is evident, as UGT2B7 generates a specific chiral conformation of Febuxostat-AG that influences subsequent protein interactions [1].
Table 1: UGT Isoforms Involved in Febuxostat-AG Biosynthesis
UGT Isoform | Catalytic Efficiency (Vmax/Km) | Tissue Localization | Role in Febuxostat-AG Formation |
---|---|---|---|
UGT1A1 | Moderate | Liver, Intestine | Minor contributor |
UGT1A3 | Low | Liver | Minor contributor |
UGT1A9 | High | Liver, Kidney | Primary catalyst |
UGT2B7 | High | Liver, Brain | Primary catalyst (stereoselective) |
Hepatic glucuronidation integrates into a broader metabolic network involving phase I oxidation and transporter-mediated efflux. Febuxostat first undergoes minor cytochrome P450 (CYP)-dependent oxidation, but UGT-mediated conjugation dominates (>80% of clearance) [3]. Febuxostat-AG formation occurs primarily in hepatocyte endoplasmic reticulum, with UDPGA supplied by cytoplasmic pools. The metabolite is then transported into bile or blood via MRP2/3 transporters [6]. Crucially, Febuxostat-AG itself acts as a potent inhibitor of organic anion transporters (OAT3), disrupting the clearance of co-administered drugs like rivaroxaban (Ki = 6.11 μM) [3]. This inhibition occurs through competitive binding to OAT3’s substrate pocket, exemplifying metabolite-mediated drug-drug interactions rooted in hepatic conjugation networks.
Glucuronidation efficiency of febuxostat varies significantly across species due to differential UGT expression and catalytic kinetics:
This variability complicates toxicity extrapolation, as species with low glucuronidation rates (e.g., rats) accumulate more unmetabolized febuxostat, while those with high rates (e.g., humans) generate higher Febuxostat-AG loads, potentiating acyl migration or protein adduction [1] [7].
Table 2: Species Variability in Febuxostat Glucuronidation
Species | Relative Glucuronidation Rate | Dominant UGT Isoform | Key Kinetic Difference |
---|---|---|---|
Human | 1.0 (Reference) | UGT1A9, UGT2B7 | High affinity (Km ~0.18 mM) |
Rat | 0.3 | UGT2B1 | Low catalytic efficiency |
Dog | 0.7 | UGT1A6 | Altered stereoselectivity |
Trout | Not detected | N/A | Lacks functional orthologs |
Febuxostat-AG exhibits chemical instability due to intramolecular acyl migration, where the glucuronic acid moiety undergoes pH-dependent transacylation. This proceeds through nucleophilic attack by adjacent hydroxyl groups, forming positional isomers (β-1, β-2, β-3, β-4) that revert to open-chain aldehydes [1] [8]. The migration rate (t1/2) is pH-sensitive:
These isomers are electrophilic intermediates that form covalent adducts with proteins. Studies show a strong negative correlation (r = -0.89, p < 0.01) between Febuxostat-AG’s half-life and its adduction potential with UGT2B7 and serum albumin [1]. Adduct formation occurs via Schiff base mechanisms or Michael additions, primarily targeting lysine residues. This irreversible binding may impair enzyme function, as demonstrated by UGT2B7 inactivation in vitro [1] [3].
Table 3: Acyl Migration and Adduct Formation Kinetics of Febuxostat-AG
Parameter | Conditions | Value | Biological Implication |
---|---|---|---|
Half-life (pH 7.4, 37°C) | Phosphate buffer | 3.2 hours | Determines exposure time to reactive species |
Adduct formation with UGT2B7 | Recombinant enzyme | 12.3 pmol/mg protein | Enzyme inactivation risk |
Albumin adduct stability | Human serum | >72 hours | Long-term haptenization potential |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3